N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3S/c17-13(11-2-1-9-20-11)15-5-7-16-6-3-10-4-8-19-12(10)14(16)18/h1-4,6,8-9H,5,7H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHJNTCMLIHHHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCN2C=CC3=C(C2=O)OC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactionsKey steps may involve cyclization reactions, functional group transformations, and coupling reactions under specific conditions such as the use of catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable reaction conditions to meet the demands of large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms to form reduced derivatives.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices .
Mechanism of Action
The mechanism of action of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of fused bicyclic pyridine derivatives functionalized with carboxamide substituents. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural Comparison
Key Observations
Core Heterocycle Differences: The target compound uses a furopyridine core, which differs from the pyrrolopyridine in the acetylated analog (higher molecular weight due to the acetyl group) and the thienopyridine in the hydrochloride salt (enhanced solubility due to ionic character) .
Substituent Impact :
- The thiophene-2-carboxamide group is conserved in the target compound and 7h, suggesting shared binding mechanisms (e.g., hydrogen bonding with kinase ATP pockets). However, 7h’s quinazoline core confers a docking score of −9.31 kcal/mol against EGFR TKD (1M17), indicating strong binding affinity .
- The acetylated thiophene derivative (from ) introduces steric bulk, which may hinder membrane permeability compared to the target compound’s simpler substituent .
Pharmacological Data: While direct data for the target compound are sparse, analogs like 7h demonstrate apoptosis-inducing activity via EGFR inhibition, with IC₅₀ values in the nanomolar range .
Table 2: Pharmacological and Docking Comparison
Biological Activity
N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a furo[2,3-c]pyridine moiety with a thiophene carboxamide, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 344.39 g/mol. Its structure includes:
- Furo[2,3-c]pyridine : A heterocyclic ring that enhances biological interactions.
- Thiophene : Known for its electronic properties and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The furo[2,3-c]pyridine moiety is believed to facilitate binding through hydrogen bonding and hydrophobic interactions, potentially acting as an inhibitor for various kinases and other enzymes involved in cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific signaling pathways.
- Antimicrobial Properties : The compound has shown potential antimicrobial effects against various bacterial strains, indicating its applicability in combating infections.
- Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound. Below are summarized findings from selected research:
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via acylation reactions between activated carbonyl derivatives (e.g., thiophene-2-carbonyl chloride) and amine-containing intermediates. For example, details a similar synthesis using acetonitrile as a solvent, equimolar ratios of reactants, and reflux conditions (1 hour at 80°C). Purification via solvent evaporation and crystallization is critical for yield optimization (70-85% reported in analogous systems). Key factors affecting yield include solvent polarity, stoichiometry, and temperature control during intermediate formation .
Q. Which spectroscopic techniques are essential for structural validation, and how should data be interpreted?
- Methodological Answer :
- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., thiophene protons at δ 7.2–7.8 ppm, furopyridine protons at δ 6.5–7.0 ppm). demonstrates how NH and carbonyl groups in similar compounds produce distinct deshielded signals.
- FT-IR : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functionalities.
- HRMS : Validate molecular ion peaks (e.g., [M+H]+) with <5 ppm mass accuracy. Cross-referencing with computational predictions (e.g., DFT) enhances reliability .
Q. What in vitro assays are typically used for preliminary biological screening of this compound?
- Methodological Answer :
- Antimicrobial Activity : Follow protocols in using broth microdilution (MIC determination against Gram-positive/negative strains).
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC50 values.
- Enzyme Inhibition : Kinase or protease inhibition assays with fluorogenic substrates. Dose-response curves (0.1–100 µM) and positive controls (e.g., staurosporine) are essential .
Advanced Research Questions
Q. How can photochemical cyclization be optimized to synthesize key intermediates of this compound?
- Methodological Answer : highlights photocyclization for heterocyclic systems. For the furopyridine moiety:
- Use UV light (λ = 300–350 nm) in anhydrous THF with a photosensitizer (e.g., benzophenone).
- Monitor reaction progress via TLC or HPLC to avoid over-irradiation, which can lead to by-products (e.g., dimerization).
- Optimize substituent electronic effects: Electron-withdrawing groups on the aryl ring improve cyclization efficiency by stabilizing radical intermediates .
Q. How do researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Assay Conditions : Compare cell lines (e.g., uses bacterial models, while focuses on neuronal cells). Standardize protocols (e.g., serum concentration, incubation time).
- Metabolic Stability : Assess compound degradation in different media (e.g., liver microsome assays).
- Statistical Analysis : Apply multivariate regression to isolate confounding variables (e.g., batch-to-batch purity variations). Cross-validate findings with orthogonal assays (e.g., SPR vs. ELISA) .
Q. What computational strategies predict the compound’s pharmacokinetic properties and reactivity?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate solubility/logP using force fields (e.g., CHARMM) and explicit solvent models.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. ’s ligand data (e.g., SMILES: CN(CCCNC1=CC(=O)Oc2c1cccc2)C(=O)c3cccs3) can guide reactivity studies.
- ADMET Prediction : Tools like SwissADME estimate blood-brain barrier penetration and CYP450 interactions .
Q. How can crystallographic data resolve ambiguities in stereochemical assignments?
- Methodological Answer :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., acetonitrile/ethyl acetate mixtures, as in ).
- Analyze dihedral angles between fused rings (e.g., thiophene and furopyridine planes) to confirm spatial orientation.
- Compare with analogous structures (e.g., ’s N-(2-nitrophenyl)thiophene-2-carboxamide) to validate bond lengths and torsion angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
